Bis(2-hydroxyethyl)-1,1,2,2-D4-amine
Overview
Description
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is a deuterated derivative of bis(2-hydroxyethyl)amine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification can be useful in various scientific research applications, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)-1,1,2,2-D4-amine typically involves the reaction of deuterated ethylene oxide with deuterated ammonia. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The general reaction can be represented as follows:
D2C=CD2+ND3→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated ethylene oxide and deuterated ammonia. The reaction is typically conducted in a high-pressure reactor to optimize yield and purity. The product is then purified using distillation or crystallization techniques to obtain the desired compound with high deuterium content.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Isotopic Labeling: Used in studies involving metabolic pathways and reaction mechanisms.
NMR Spectroscopy: The presence of deuterium atoms makes it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures.
Pharmaceutical Research: Used in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Material Science: Employed in the synthesis of deuterated polymers and other materials for specialized applications.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)-1,1,2,2-D4-amine involves its interaction with molecular targets through its hydroxyl and amine groups. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can be beneficial in studying reaction mechanisms and metabolic pathways. The compound can also form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amine: The non-deuterated version of the compound.
Bis(2-hydroxyethyl)terephthalate: A related compound used in polymer synthesis.
2-Hydroxyethyl disulfide: Another compound with similar functional groups.
Uniqueness
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. The deuterium atoms also enhance the stability of the compound, making it useful in pharmaceutical research and other scientific applications.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-hydroxyethylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H/i1D2,3D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOFJZWUDZJBX-HAFGEVJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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